

# Genetic Variants of ACO1: A Technical Guide to Phenotypic Effects

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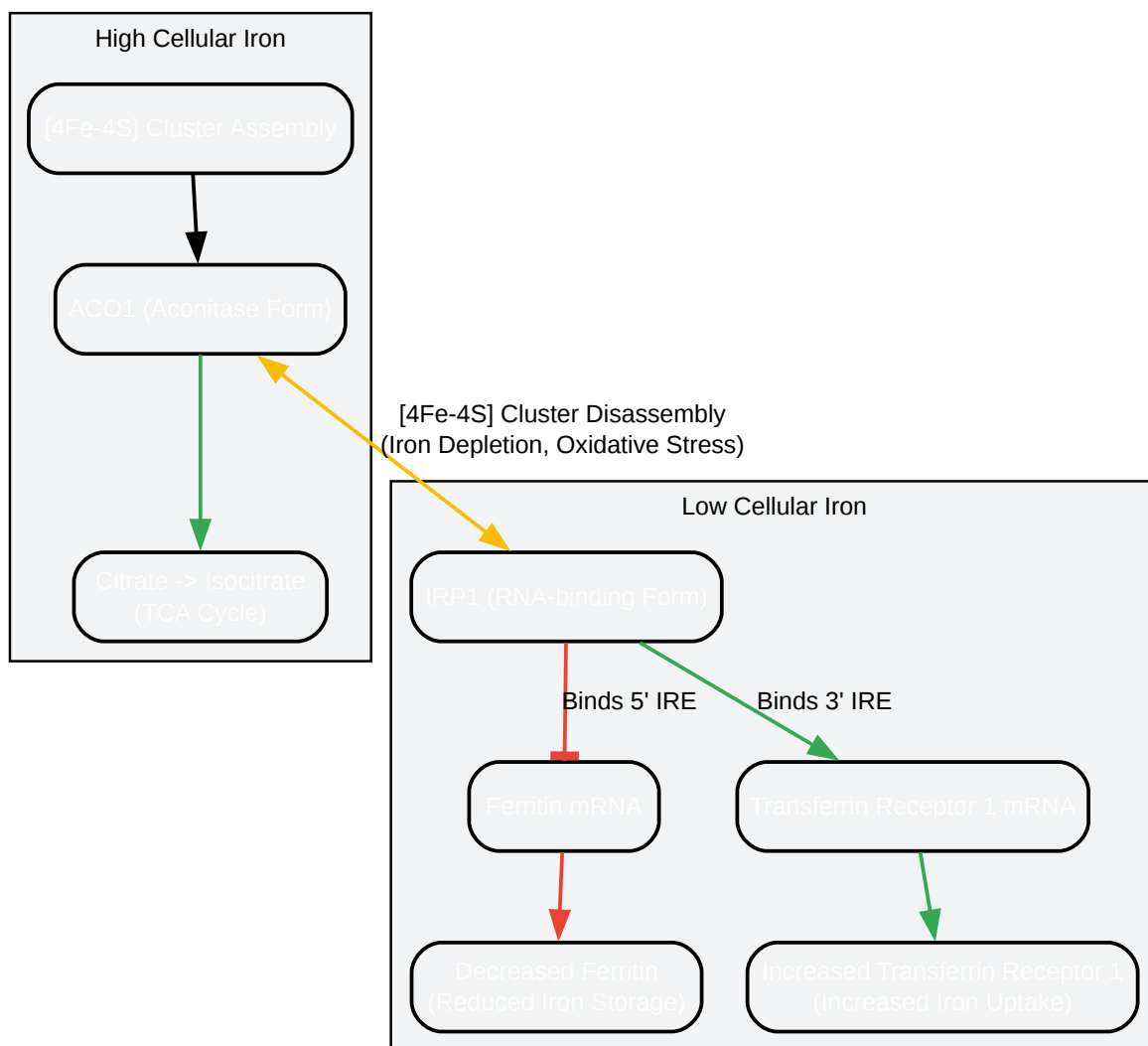
## Introduction

Aconitase 1 (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein critical to cellular metabolism and iron homeostasis.[1][2] In its enzymatic form, **ACO1** functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle.[1][2][3] However, under conditions of low cellular iron, **ACO1** undergoes a conformational change, losing its aconitase activity to become an RNA-binding protein. In this form, IRP1 post-transcriptionally regulates the expression of genes involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) in target messenger RNAs (mRNAs).[1][2]

Given its central role in two essential cellular processes, genetic variants in the **ACO1** gene can have significant phenotypic consequences. This technical guide provides a comprehensive overview of known **ACO1** genetic variants and their associated phenotypes, with a focus on quantitative data and detailed experimental methodologies for their characterization.

## The Dual Function of ACO1/IRP1: A Signaling Pathway

The switch between **ACO1**'s two functions is a key regulatory mechanism in cellular iron sensing. The presence or absence of a [4Fe-4S] cluster dictates its function.



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Caption: The signaling pathway of **ACO1/IRP1**, illustrating its switch between metabolic and regulatory functions based on cellular iron levels.

## Genetic Variants of **ACO1** and their Phenotypic Effects

Genetic studies have identified several variants in the **ACO1** gene that are associated with a range of phenotypic effects, most notably impacting erythropoiesis.

## Quantitative Data on ACO1 Variants and Hematological Phenotypes

A large-scale genome-wide association study (GWAS) identified several rare coding variants in **ACO1** with significant and often opposing effects on hemoglobin concentration and other red blood cell parameters.<sup>[4]</sup> These findings underscore the critical role of **ACO1** in regulating the number of red blood cells.<sup>[4]</sup>

Variant (HGVS)	rsID	Allele Frequency (Icelandic /UK)	Effect on Hemoglobin (Standard Deviations)	p-value	Associated Phenotype	Reference
p.Cys506Ser	rs77543160	0.01% / 0.00%	-1.61	2.00E-15	Decreased Hemoglobin, Increased risk of Anemia (OR = 17.1)	<sup>[4]</sup>
p.Lys334Ter	rs199793135	0.02% / 0.00%	+0.63	4.10E-08	Increased Hemoglobin	<sup>[4]</sup>
p.Thr208Ala	rs61753543	0.16% / 0.12%	-0.18	2.60E-08	Decreased Hemoglobin	<sup>[4]</sup>
p.Arg43Gln	rs76435303	0.48% / 0.20%	+0.10	1.10E-10	Increased Hemoglobin	<sup>[4]</sup>
p.Arg802Cys	rs145972511	0.03% / 0.01%	+0.43	9.10E-04	Increased Hemoglobin	<sup>[4]</sup>

## ACO1 Variants in Other Diseases

While the most detailed quantitative data for **ACO1** variants relate to hematological traits, evidence also links **ACO1** to other conditions:

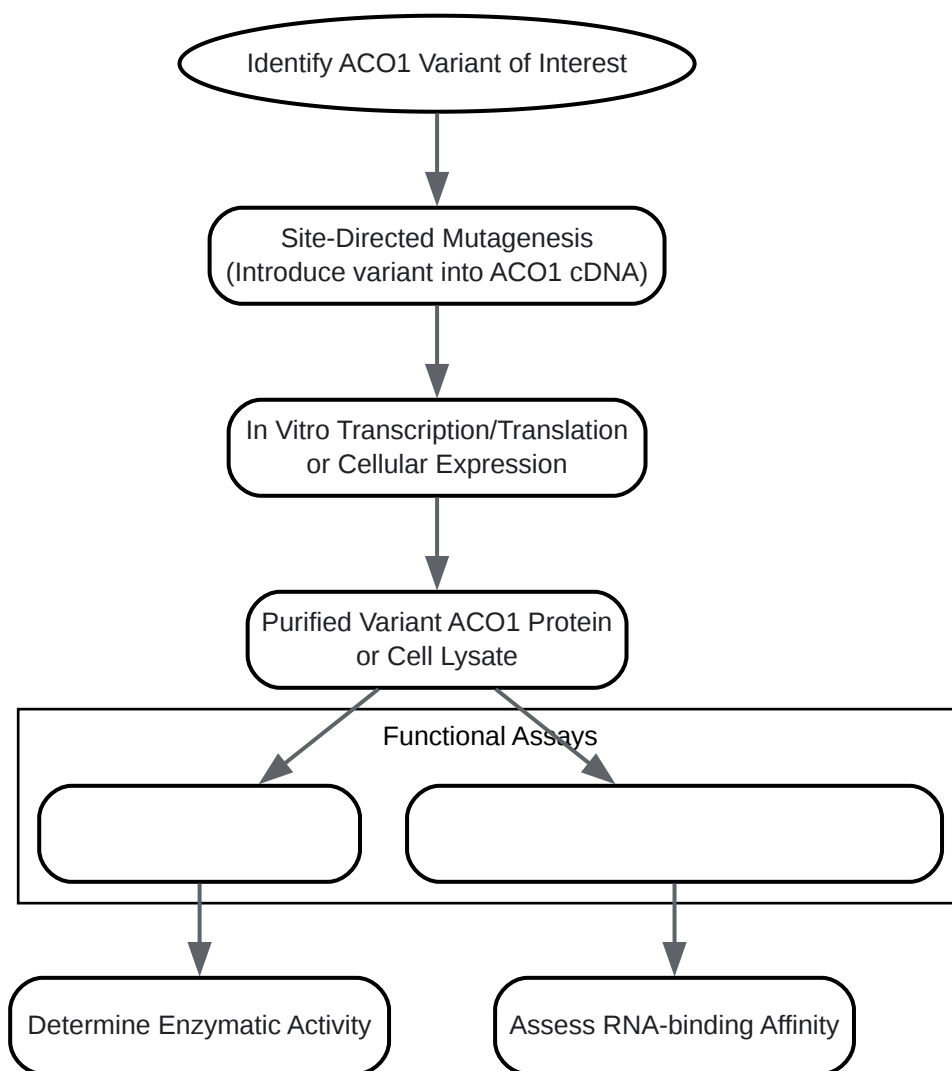
- **Cancer:** A single nucleotide polymorphism (SNP), rs7874815, in the **ACO1** gene has been strongly associated with survival in pancreatic cancer.[5] Additionally, **ACO1** gene expression has been positively associated with adipogenic markers in both subcutaneous and visceral adipose tissue.[5] In kidney renal clear cell carcinoma (KIRC), downregulation of **ACO1** is associated with poor prognosis and correlates with autophagy-related ferroptosis and immune infiltration.[6]
- **Neurological Disorders:** While direct causative mutations in **ACO1** for specific neurological diseases are not yet firmly established in humans, the gene is considered a candidate in some movement disorders. For instance, the human IRP1 is located at chromosome 9p21.1, a region that is a possible linkage locus for a sporadic form of amyotrophic lateral sclerosis (ALS).[7] Animal models have shown that the genetic ablation of the highly homologous Iron Regulatory Protein 2 (IRP2) leads to a progressive neurodegenerative disorder with hind-limb paralysis, suggesting a critical role for iron regulation in motor neuron health.[7]
- **Inflammatory Bowel Disease:** IRP1 has been shown to be required for the propagation of inflammation in inflammatory bowel disease.[5]

## Experimental Protocols for Functional Analysis of ACO1 Variants

To understand the functional consequences of **ACO1** genetic variants, two key experimental assays are employed: the aconitase activity assay and the electrophoretic mobility shift assay (EMSA) for IRE-binding.

## General Experimental Workflow

The following diagram illustrates a typical workflow for the functional characterization of a novel **ACO1** variant.



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Caption: A generalized experimental workflow for the functional analysis of **ACO1** genetic variants.

## Detailed Methodologies

### 1. Aconitase Activity Assay

This assay measures the enzymatic activity of **ACO1** by monitoring the conversion of citrate to isocitrate.

- Principle: The assay is a coupled enzyme reaction. Aconitase first converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate

to  $\alpha$ -ketoglutarate, which reduces NADP<sup>+</sup> to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm. The rate of NADPH formation is proportional to the aconitase activity.

- Sample Preparation:
  - For cultured cells, harvest approximately  $1 \times 10^6$  cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in 100  $\mu$ L of ice-cold Assay Buffer (commercially available kits, e.g., from Cayman Chemical, provide this buffer, which typically contains a buffering agent, such as Tris-HCl, and stabilizers).
  - Homogenize the cells by sonication or douncing.
  - Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Collect the supernatant containing the cytosolic fraction for the assay.
- Assay Procedure (96-well plate format):
  - Prepare a reaction mixture containing Assay Buffer, NADP<sup>+</sup>, and isocitrate dehydrogenase.
  - Add 50  $\mu$ L of the reaction mixture to each well.
  - Add 50  $\mu$ L of the cell lysate to the wells.
  - Initiate the reaction by adding 10  $\mu$ L of the citrate substrate.
  - Immediately measure the absorbance at 340 nm at 37°C and continue to record the absorbance every minute for 10-20 minutes.
- Data Analysis:
  - Calculate the rate of change in absorbance ( $\Delta A_{340}/\text{minute}$ ).
  - Use the molar extinction coefficient of NADPH ( $6220 \text{ M}^{-1}\text{cm}^{-1}$ ) to convert the rate of absorbance change to the rate of NADPH production.

- Aconitase activity is typically expressed as nmol/min/mg of protein.

## 2. Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding

EMSA, also known as a gel retardation or bandshift assay, is used to detect the binding of IRP1 to an IRE-containing RNA probe.<sup>[8][9]</sup>

- Principle: A radiolabeled RNA probe containing an IRE sequence is incubated with a protein extract containing IRP1. If IRP1 binds to the IRE, the resulting RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. The shift in mobility is detected by autoradiography.<sup>[8][9]</sup>
- Probe Preparation:
  - Synthesize a short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from the ferritin H-chain mRNA).
  - Label the 5' end of the RNA probe with [ $\gamma$ -<sup>32</sup>P]ATP using T4 polynucleotide kinase.
  - Purify the labeled probe using a spin column to remove unincorporated nucleotides.
- Binding Reaction:
  - In a microcentrifuge tube, combine the following on ice:
    - 10-20  $\mu$ g of cytoplasmic protein extract.
    - Binding buffer (typically contains HEPES, KCl, MgCl<sub>2</sub>, DTT, and glycerol).
    - A non-specific competitor, such as heparin, to prevent non-specific RNA-protein interactions.
  - Add the <sup>32</sup>P-labeled IRE probe (approximately 20,000-50,000 cpm).
  - Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
- Electrophoresis and Detection:

- Load the samples onto a native polyacrylamide gel (typically 6%).
- Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.
- After electrophoresis, dry the gel onto filter paper.
- Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled RNA.
- Data Analysis:
  - A "shifted" band, which migrates slower than the free probe, indicates the presence of an IRP1-IRE complex. The intensity of the shifted band is proportional to the amount of active IRP1.

## Conclusion

The dual-functionality of **ACO1**/IRP1 places it at a critical nexus of cellular metabolism and iron homeostasis. Genetic variants in the **ACO1** gene can disrupt one or both of these functions, leading to a range of phenotypic consequences, with the most well-documented effects on erythropoiesis. This technical guide provides a summary of the known **ACO1** variants and their associated phenotypes, along with detailed protocols for their functional characterization. A deeper understanding of the molecular consequences of these genetic variants is essential for the development of targeted therapies for associated disorders. As more large-scale sequencing studies are conducted, it is likely that the spectrum of phenotypes associated with **ACO1** variants will continue to expand, further highlighting the importance of this multifaceted protein in human health and disease.

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Address: 3281 E Guasti Rd

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